molecular formula C22H20F3N3O2S B6520343 N'-(2-ethylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide CAS No. 896367-73-0

N'-(2-ethylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide

Cat. No.: B6520343
CAS No.: 896367-73-0
M. Wt: 447.5 g/mol
InChI Key: YOCSRPTVUXDQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-Ethylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide is a structurally complex molecule featuring an ethanediamide backbone linked to two distinct moieties: a 2-ethylphenyl group and a 1,3-thiazole ring substituted with a 4-(trifluoromethyl)phenyl group.

The compound’s amide groups likely participate in hydrogen bonding, influencing solubility and crystallinity .

Properties

IUPAC Name

N'-(2-ethylphenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O2S/c1-2-14-5-3-4-6-18(14)28-20(30)19(29)26-12-11-17-13-31-21(27-17)15-7-9-16(10-8-15)22(23,24)25/h3-10,13H,2,11-12H2,1H3,(H,26,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCSRPTVUXDQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N'-(2-ethylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide with structurally related compounds from the literature, focusing on substituents, heterocyclic cores, and physicochemical properties.

Structural Analogues

Compound Name/Structure Key Substituents Heterocycle Type Key Properties/Activities Synthesis Route Reference
Target Compound 2-Ethylphenyl, 4-(trifluoromethyl)phenyl 1,3-Thiazole High lipophilicity (CF₃ group) Likely via amide coupling and thiazole alkylation
N-(2,4-Difluorophenyl)-N′-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide 2,4-Difluorophenyl, phenyl 1H-Imidazole Enhanced metabolic stability (fluorine atoms) Thiol alkylation with α-halogenated ketones
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl, thiazol-2-yl 1,3-Thiazole Melting point: 459–461 K; forms H-bond dimers Carbodiimide-mediated amide coupling
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones Sulfonyl, halogens (X = H, Cl, Br) 1,2,4-Triazole Tautomerism confirmed by IR/NMR Cyclization of hydrazinecarbothioamides

Substituent Effects

  • Trifluoromethyl (-CF₃) vs. Halogens (Cl, F): The -CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity compared to chlorine or fluorine substituents in analogues . This enhances membrane permeability and resistance to oxidative metabolism.
  • Ethyl vs. Difluorophenyl Groups: The 2-ethylphenyl group provides steric bulk and moderate hydrophobicity, contrasting with the polar, hydrogen-bonding capability of 2,4-difluorophenyl in ’s compound .

Heterocyclic Core Comparison

  • Thiazole vs. Triazole/Imidazole: Thiazoles (e.g., target compound and ) exhibit sulfur-mediated π-stacking and moderate basicity, whereas triazoles () and imidazoles () offer additional nitrogen sites for hydrogen bonding or metal coordination .
  • Tautomerism: Triazole-thione tautomerism () contrasts with the fixed thiazole structure in the target compound, impacting reactivity and intermolecular interactions .

Physicochemical Properties

  • Hydrogen Bonding: Amide-containing compounds (target, ) form N–H⋯O/N hydrogen bonds, influencing crystallinity and solubility. ’s compound exhibits R₂²(8) dimerization motifs , while the target’s CF₃ group may reduce H-bonding propensity.
  • Thermal Stability: ’s acetamide derivative has a high melting point (459–461 K), suggesting strong intermolecular forces, whereas the target compound’s CF₃ group may lower melting points due to steric hindrance .

Research Findings and Implications

Biological Relevance: Thiazole-containing compounds (e.g., ) often exhibit antimicrobial or anticancer activity; the target’s CF₃ group may augment these effects .

Crystallinity: Hydrogen-bonding patterns in amide derivatives (e.g., ’s dimers) suggest the target compound may form similar aggregates, impacting formulation stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.